molecular formula C6H9NO2 B1265537 1-Acetyl-2-pyrrolidone CAS No. 932-17-2

1-Acetyl-2-pyrrolidone

Cat. No.: B1265537
CAS No.: 932-17-2
M. Wt: 127.14 g/mol
InChI Key: YLHUPYSUKYAIBW-UHFFFAOYSA-N
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Description

1-Acetyl-2-pyrrolidone is an organic compound with the molecular formula C6H9NO2. It is a derivative of pyrrolidone, characterized by the presence of an acetyl group attached to the nitrogen atom of the pyrrolidone ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Method Acetylating Agent Catalyst/Base Temperature (°C) Reaction Time Yield (%) Notes
Acetylation with Acetic Anhydride Acetic anhydride Pyridine 25-60 2-6 hours 85-92 Mild conditions, high selectivity
Acetylation with Acetyl Chloride Acetyl chloride Pyridine 0-40 1-4 hours 80-90 Requires careful control due to HCl byproduct
Industrial Continuous Flow Acetic anhydride Catalysts + Bases 40-70 Continuous >90 Enhanced efficiency, catalyst optimized
  • The acetylation of 2-pyrrolidone with acetic anhydride in the presence of pyridine is the most common laboratory method, providing high yield and purity under mild conditions.
  • Acetyl chloride can also be used but requires more careful control due to the generation of hydrochloric acid, which can affect the reaction medium and product stability.
  • Industrial production often employs continuous flow reactors with optimized catalysts and bases to improve throughput and yield, reducing reaction times and waste.

Research Findings on Reaction Optimization

  • Catalyst Effects: Pyridine is widely used as a base catalyst due to its ability to neutralize acidic byproducts and promote acetylation. Research indicates that alternative bases like triethylamine or collidine can also be effective but may alter reaction rates and selectivity.
  • Temperature Control: Mild temperatures favor selective acetylation without side reactions. Elevated temperatures increase reaction rates but may lead to byproduct formation and reduced purity.
  • Solvent Influence: Reactions are typically performed in polar aprotic solvents or neat conditions. Solvent choice impacts reaction kinetics and product isolation efficiency.

Industrial Scale Preparation

In industrial settings, the acetylation is scaled up with continuous flow technology:

  • Continuous Flow Reactors: Enable precise control over reaction parameters, improving yield and product consistency.
  • Catalyst Optimization: Use of heterogeneous catalysts or catalytic bases to enhance reaction rates and reduce purification steps.
  • Process Integration: Coupling acetylation with downstream purification (e.g., distillation, crystallization) for efficient production.

Comparative Analysis of Preparation Methods

Aspect Acetic Anhydride Route Acetyl Chloride Route Continuous Flow Industrial Process
Yield High (85-92%) Moderate to High (80-90%) Very High (>90%)
Reaction Time Moderate (2-6 h) Shorter (1-4 h) Continuous
Byproducts Acetic acid HCl (requires neutralization) Minimal due to optimized conditions
Scalability Laboratory to pilot Laboratory scale Industrial scale
Safety Considerations Mild, less corrosive Corrosive, requires careful handling Controlled environment

Summary of Research and Practical Notes

  • The acetylation of 2-pyrrolidone remains the cornerstone method for preparing 1-Acetyl-2-pyrrolidone, favored for its simplicity and efficiency.
  • Industrial processes enhance this basic chemistry with continuous flow reactors and catalyst optimization to meet large-scale production demands.
  • Research continues into alternative catalysts and reaction conditions to improve selectivity and reduce environmental impact.
  • The compound also plays a role as an activator in the anionic polymerization of 2-pyrrolidone, highlighting the importance of high-purity synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-pyrrolidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-2-pyrrolidone has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It serves as a penetration enhancer in drug delivery systems.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 1-Acetyl-2-pyrrolidone involves its interaction with cellular membranes and proteins. As a penetration enhancer, it disrupts the lipid bilayers of cell membranes, increasing the permeability and facilitating the transport of drugs and other molecules into cells. This property is particularly useful in transdermal drug delivery systems .

Comparison with Similar Compounds

1-Acetyl-2-pyrrolidone is often compared with other pyrrolidone derivatives, such as:

Uniqueness: this compound stands out due to its acetyl group, which imparts unique chemical properties and enhances its solubility and reactivity compared to other pyrrolidone derivatives .

Biological Activity

1-Acetyl-2-pyrrolidone (also known as N-acetyl-2-pyrrolidone) is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrrolidone derivative characterized by the presence of an acetyl group. Its molecular formula is C_5H_9NO, and it exhibits moderate solubility in water, which influences its bioavailability and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It interacts with various enzymes, modulating their activity. This interaction can lead to either inhibition or activation of specific biochemical pathways.
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound disrupts cellular processes in these microorganisms, leading to their death in a dose-dependent manner .
  • Cellular Effects : It influences cellular signaling pathways and gene expression, affecting cellular metabolism and function. This modulation can lead to changes in cellular responses to stress or injury .

Antimicrobial Activity

A study focused on the antimicrobial effects of this compound revealed that it significantly inhibits the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods:

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.25

These results indicate that this compound possesses potent antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Cellular Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate apoptotic pathways was assessed using flow cytometry:

Cell LineApoptosis Rate (%) at 100 µM
MCF-770
HeLa65

These findings suggest that this compound may have potential applications in cancer therapy due to its ability to promote programmed cell death in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed following administration. Its bioavailability is influenced by its solubility and stability under physiological conditions. Studies suggest that the compound is metabolized via conjugation reactions, leading to the formation of various metabolites that may also exhibit biological activity .

Case Study: Antimicrobial Efficacy

A clinical study evaluated the efficacy of topical formulations containing this compound for treating skin infections caused by resistant bacterial strains. Patients treated with the formulation showed significant improvement compared to those receiving standard treatments, highlighting the compound's potential as an effective antimicrobial agent.

Case Study: Cancer Therapeutics

In another study involving animal models, administration of this compound resulted in reduced tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, with notable reductions in tumor size observed at higher doses, suggesting a dose-dependent effect on tumor inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Acetyl-2-pyrrolidone, and how can researchers validate product purity?

  • Methodology : Synthesis typically involves acetylation of 2-pyrrolidone using acetyl chloride or acetic anhydride under controlled conditions (e.g., inert atmosphere, reflux). Purity validation requires HPLC or GC-MS for quantitative analysis, complemented by melting point determination and FT-IR/NMR spectroscopy to confirm structural integrity . For novel derivatives, full characterization (e.g., 1^1H/13^{13}C NMR, elemental analysis) is mandatory per IUPAC guidelines .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Guidance : Prioritize PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and dermal irritation risks. Refer to SDS documents for spill management and first-aid measures (e.g., flushing eyes with water for 15 minutes and seeking medical attention) . Toxicity screening (e.g., Ames test) is recommended for long-term exposure studies .

Q. How can researchers assess the solvent properties of this compound for use in organic reactions?

  • Experimental Design : Measure polarity via Hansen solubility parameters and dielectric constant. Test compatibility with substrates (e.g., polar protic/aprotic solvents) in model reactions (e.g., SN2 substitutions). Compare reaction yields and kinetics against traditional solvents like DMF or NMP .

Advanced Research Questions

Q. How can conflicting literature data on the stability of this compound under acidic conditions be resolved?

  • Contradiction Analysis : Replicate experiments from divergent studies under standardized conditions (pH, temperature, concentration). Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS to track degradation products. Apply Arrhenius kinetics to extrapolate shelf-life predictions .

Q. What computational methods are suitable for predicting the pharmacokinetic behavior of this compound derivatives?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes). Use QSAR models to correlate substituent effects with ADMET properties. Validate predictions via in vitro assays (e.g., Caco-2 cell permeability) .

Q. How can this compound be functionalized to enhance its utility in drug delivery systems?

  • Synthetic Strategy : Introduce bioresponsive groups (e.g., ester linkages) via nucleophilic acyl substitution. Evaluate drug-loading efficiency and release kinetics using dialysis membranes (pH 5.0 and 7.4). Characterize nanoparticle formulations via DLS and TEM .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

  • Best Practices : Combine UPLC-PDA for high-resolution separation with charged aerosol detection (CAD) for non-UV-active impurities. Confirm structures via HRMS and NMR spiking experiments. Adhere to ICH Q3A/B guidelines for impurity thresholds .

Q. Methodological Frameworks for Research Design

Q. How can the PICO framework be applied to formulate hypotheses about this compound’s biological activity?

  • Example :

  • Population : Cancer cell lines (e.g., HeLa).
  • Intervention : this compound-loaded nanoparticles.
  • Comparison : Free drug vs. encapsulated drug.
  • Outcome : IC50 values and apoptosis rates.
  • Time : 48-hour exposure .

Q. What criteria (FINER) ensure feasibility in studying this compound’s environmental impact?

  • Evaluation :

  • Feasible : Access to LC-MS/MS for trace analysis.
  • Interesting : Relevance to green chemistry trends.
  • Novel : Investigating biodegradation pathways.
  • Ethical : Compliance with EPA disposal regulations.
  • Relevant : Addressing solvent pollution in industrial waste .

Q. Data Management and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility in this compound studies?

  • Protocols : Record reaction conditions (temperature, solvent ratio, catalyst loading) in electronic lab notebooks. Share raw spectra and chromatograms as supplementary data. Use version-controlled software (e.g., Git) for code/script management .

Properties

IUPAC Name

1-acetylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHUPYSUKYAIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239321
Record name 2-Pyrrolidinone, 1-acetyl-
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

932-17-2
Record name 1-Acetyl-2-pyrrolidone
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Record name N-Acetyl-2-pyrrolidone
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Synthesis routes and methods I

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Synthesis routes and methods II

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A mixture of 112 g of 2-pyrrolidinone (9) and 249 mL of acetic anhydride was heated at reflux for 2 hours. The resultant mixture was allowed to cool to room temperature, was concentrated in vacuo, and was distilled (0.8 mm Hg, 68° C.) to provide 160 g of N-acetyl-2-pyrrolidinone (4) in 96% yield.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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